RARβ Activation: 4-Oxoretinoic Acid vs. ATRA and Other Metabolites
4-Oxoretinoic acid exhibits potent and selective activation of RARβ. In a luciferase reporter transactivation assay using COS-7 cells cotransfected with RARβ expression vectors, 4-oxoretinoic acid demonstrated an EC50 of 8 nM [1]. This potency was nearly identical to its parent compound, all-trans-retinoic acid (ATRA), which had an EC50 of 9 nM in the same assay [1]. This establishes 4-oxoretinoic acid as an equipotent activator of RARβ compared to ATRA, a key finding that challenges its historical classification as an inactive metabolite [1].
| Evidence Dimension | Potency of RARβ transcriptional activation (EC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | ATRA (9 nM), 18-OH-RA (14 nM), 5,6-epoxy-RA (35 nM), 13-cis-RA (47 nM), 4-OH-RA (64 nM), 9-cis-RA (173 nM) |
| Quantified Difference | 4-oxo-RA is 1.1-fold more potent than ATRA (8 nM vs 9 nM) and >5-fold more potent than 13-cis-RA (47 nM) |
| Conditions | COS-7 cells transfected with RARβ and RARE-tk-Luc reporter; EC50 determined via luciferase activity |
Why This Matters
This specific potency for RARβ distinguishes 4-oxoretinoic acid from other metabolites and validates its selection for research focused on RARβ-mediated transcriptional pathways.
- [1] Idres, N., Marill, J., Flexor, M. A., & Chabot, G. G. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. Journal of Biological Chemistry, 277(35), 31491-31498. View Source
